ethyl (1-ethyl-4-piperidinyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(1-ethylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12-7-5-9(6-8-12)11-10(13)14-4-2/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRHKULRAODIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Ethyl ((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate (CAS 1235384-24-3)
- Structure: Contains a phenoxyacetyl group at the 1-position of the piperidine ring and a methylene-linked carbamate at the 4-position.
- Molecular Formula : C₁₇H₂₄N₂O₄; Molecular Weight : 320.4 g/mol .
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
- Structure : Features a hydroxyethyl group at the 1-position and a benzyl ester on the carbamate.
- Uniqueness : The hydroxyethyl group introduces hydrogen-bonding capacity, which may influence solubility and target binding. The benzyl ester adds steric bulk, altering pharmacokinetics .
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride
- Structure : Piperidine ring substituted at the 3-position with a methylene-carbamate group and a benzyl ester.
- Comparison : The 3-position substitution and benzyl group contrast with the 4-piperidinyl carbamate in the target compound, leading to different receptor affinities .
Physicochemical Properties
Notes:
- The target compound’s smaller size and lack of bulky substituents may enhance metabolic stability compared to phenoxyacetyl-containing analogs .
- Ethyl carbamates generally exhibit moderate solubility in polar solvents, but substituents like benzyl or phenoxyacetyl can reduce aqueous solubility .
Metabolic and Toxicological Profiles
Key Insight : The ethyl group in the target compound may lead to metabolic pathways akin to ethyl carbamate, necessitating caution in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (1-ethyl-4-piperidinyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 1-ethyl-4-piperidinol with ethyl chloroformate under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity . For scale-up, flow chemistry systems may enhance reproducibility by minimizing exothermic side reactions .
Q. How can researchers characterize the structural and physicochemical properties of this compound using modern spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (CHNO) and detects impurities .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% for pharmacological studies) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic stability .
Q. What are the recommended storage conditions and stability profiles for this compound in long-term studies?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Stability assessments via accelerated degradation studies (40°C/75% RH for 6 months) coupled with HPLC monitoring are advised. Degradation products (e.g., ethanol and 1-ethyl-4-piperidinol) should be quantified to establish shelf-life .
Advanced Research Questions
Q. What enzymatic pathways are involved in the metabolism of this compound, and how do inhibitors like ethanol affect its pharmacokinetics?
- Methodological Answer : Cytochrome P450 2E1 (CYP2E1) is the primary enzyme responsible for oxidative metabolism, converting the compound to reactive intermediates (e.g., vinyl carbamate epoxide). Co-administration with CYP2E1 inhibitors (e.g., diethyldithiocarbamate) or ethanol delays clearance and increases bioavailability in rodent models. In vitro microsomal assays (human/rat liver microsomes + NADPH) quantify metabolic rates, while LC-MS/MS detects metabolites like N-hydroxyethyl carbamate .
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from batch-to-batch variability (e.g., salt content, residual solvents) or divergent assay conditions. Mitigation strategies include:
- Batch Standardization : Request peptide-content analysis and TFA removal (<1%) for cell-based assays .
- Dose-Response Curves : Use multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear pharmacokinetics .
- Replication : Cross-validate findings in ≥3 independent labs using identical protocols (e.g., MTT assay for cytotoxicity) .
Q. What molecular interactions underlie the compound’s potential carcinogenicity, and how can DNA adduct formation be quantified?
- Methodological Answer : this compound metabolites (e.g., vinyl carbamate epoxide) form promutagenic DNA adducts like 1,N-ethenoadenosine. Techniques include:
- P-Postlabeling : Detect adducts in tissues (liver/lung) after in vivo exposure .
- Immunoassays : Use monoclonal antibodies against N-7-(2-oxoethyl)guanine for quantification .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to repair enzymes like ALKBH2 .
Q. What in vitro and in vivo models are suitable for assessing the compound’s antiproliferative activity, and what endpoints should be prioritized?
- Methodological Answer :
- In Vitro : Human cancer cell lines (e.g., HepG2, A549) treated with 10–100 µM compound; endpoints include IC, apoptosis (Annexin V/PI staining), and cell-cycle arrest (flow cytometry) .
- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed orally (10–50 mg/kg); measure tumor volume, histopathology, and plasma metabolite levels . Synergy studies with cisplatin or paclitaxel can identify combinatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
